molecular formula C9H8Cl2O B3318458 2-Chloro-3-(4-chlorophenyl)propanal CAS No. 99846-92-1

2-Chloro-3-(4-chlorophenyl)propanal

Cat. No.: B3318458
CAS No.: 99846-92-1
M. Wt: 203.06 g/mol
InChI Key: MEOIKCIMZLZUQL-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-chlorophenyl)propanal is a valuable chiral aldehyde intermediate designed for advanced organic synthesis and pharmaceutical research. Its structure, featuring both a reactive chloro group and an aldehyde functional group on a propanal backbone attached to a 4-chlorophenyl ring, makes it a highly versatile building block for constructing more complex molecules. Chlorine atoms are a critical feature in modern medicinal chemistry, proven to enhance the potency, metabolic stability, and binding affinity of drug candidates by influencing electronic distribution and lipophilicity; over 250 FDA-approved drugs contain chlorine . Researchers can utilize this compound in multiple synthetic pathways. The aldehyde group is ideal for nucleophilic additions and condensations, such as in the synthesis of chiral amino alcohols or as a precursor for heterocyclic compounds. The chlorine atom at the 2-position can be readily displaced in nucleophilic substitution reactions or serve as a handle for further structural elaboration. This makes this compound particularly useful in the exploration of new therapeutic agents, potentially serving as a key intermediate in the synthesis of compounds targeting the central nervous system, infectious diseases, or oncology. Its application is also relevant in the development of more sustainable synthetic methodologies, including the search for epimerization-free peptide coupling in the N- to C-direction, which aims to improve atom economy . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle it with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-(4-chlorophenyl)propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c10-8-3-1-7(2-4-8)5-9(11)6-12/h1-4,6,9H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOIKCIMZLZUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro 3 4 Chlorophenyl Propanal

Direct Synthesis Approaches

Halogenation of Aldehydes and Derivatives

The direct halogenation of aldehydes and their derivatives is a fundamental approach for introducing a halogen atom onto the carbon atom adjacent to the carbonyl group. libretexts.org This transformation is typically achieved by treating the corresponding aldehyde, 3-(4-chlorophenyl)propanal, with a suitable chlorinating agent. The reactivity of halogens for this purpose decreases in the order of F₂ > Cl₂ > Br₂ > I₂. libretexts.org While fluorine is highly reactive and difficult to control, and iodine is generally unreactive, chlorine and bromine are commonly used. libretexts.org These reactions are often initiated by heat or light and can proceed in either the gaseous or liquid phase. libretexts.org

A key consideration in the halogenation of aldehydes is the potential for multiple substitutions, leading to a mixture of products. libretexts.org For instance, the chlorination of methane (B114726) can yield methyl chloride, dichloromethane, chloroform, and carbon tetrachloride. libretexts.org The product distribution is influenced by the stoichiometry of the reactants. An excess of the hydrocarbon typically favors the formation of the mono-halogenated product. libretexts.org

The table below summarizes various halogenating agents and their applications.

Halogenating AgentApplicationReference
Chlorine (Cl₂)Direct chlorination of alkanes and aldehydes libretexts.org
N-Bromosuccinimide (NBS)Allylic bromination of alkenes in the liquid phase libretexts.org
4-tert-Butyl-2,6-dimethylphenylsulfur trifluorideNucleophilic fluorination of hydroxyl or carbonyl groups tcichemicals.com
1-Fluoro-3,3-dimethyl-1,2-benziodoxoleHypervalent iodinating agent tcichemicals.com

Approaches via Aldol (B89426) Condensation Pathways

Aldol condensation reactions provide a powerful tool for carbon-carbon bond formation and can be adapted to synthesize precursors for 2-Chloro-3-(4-chlorophenyl)propanal. masterorganicchemistry.comsigmaaldrich.comthieme-connect.de This strategy typically involves the reaction of an enolate with a carbonyl compound. sigmaaldrich.com

A plausible route involves the base-catalyzed aldol condensation between chlorinated acetaldehyde (B116499) and 4-chlorobenzaldehyde (B46862). masterorganicchemistry.comsigmaaldrich.com In this reaction, a base, such as sodium hydroxide (B78521), is used to deprotonate the α-carbon of chlorinated acetaldehyde, forming an enolate. libretexts.orgkhanacademy.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-chlorobenzaldehyde. libretexts.orgkhanacademy.org The resulting β-hydroxy aldehyde can then be dehydrated, often with the application of heat, to yield an α,β-unsaturated aldehyde. masterorganicchemistry.comthieme-connect.de Subsequent reduction of the double bond would lead to the desired this compound. The use of heterogeneous catalysts, such as Fe₃O₄@Fe(OH)₃ composite microspheres, has been explored for aldol reactions involving 4-chlorobenzaldehyde, offering environmentally friendly and recyclable options. researchgate.net

An experimental study on the aldol condensation of 4-chlorobenzaldehyde with 4-methoxyacetophenone demonstrated the formation of a chalcone (B49325) product with a satisfactory yield of 74.1% for the pure product. scribd.com This highlights the feasibility of aldol reactions involving 4-chlorobenzaldehyde.

The aldol condensation can create new stereocenters, making stereochemical control a critical aspect of the synthesis. youtube.com When two different aldehydes are used in a crossed aldol reaction, such as ethanal and propanal, a mixture of up to four stereoisomers can be formed. youtube.com This complexity arises because both the enolate and the electrophilic carbonyl compound have two faces from which they can react. youtube.com The stereochemical outcome can be influenced by factors such as the reaction conditions and the nature of the reactants and catalysts. The Zimmerman-Traxler transition state model is a useful tool for rationalizing and predicting the stereochemistry of aldol reactions. masterorganicchemistry.com

Reductive Amination Strategies for Related Propanals

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. wikipedia.orgnumberanalytics.com This reaction involves the conversion of a carbonyl group to an amine via an imine intermediate. wikipedia.orgchemistrysteps.com While not a direct synthesis of this compound, it is a relevant transformation for producing related propanals and their amine derivatives. The process can be carried out directly by combining the carbonyl compound, amine, and a reducing agent in a one-pot reaction. wikipedia.org Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation. wikipedia.orgyoutube.com

The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal, which then loses a water molecule to form an imine. wikipedia.org The imine is subsequently reduced to the amine. chemistrysteps.com The choice of reducing agent is crucial; NaBH₃CN is often preferred as it is selective for the imine over the carbonyl starting material and is stable at the slightly acidic pH required for imine formation. chemistrysteps.com

The following table presents common reducing agents used in reductive amination.

Reducing AgentCharacteristicsReference
Sodium Cyanoborohydride (NaBH₃CN)Selective for imines, stable at lower pH wikipedia.orgchemistrysteps.com
Sodium Borohydride (B1222165) (NaBH₄)Less selective, hydrolyzes at lower pH chemistrysteps.com
Catalytic Hydrogenation (H₂ with Pt, Pd, or Ni)Effective but may require higher pressure wikipedia.orgacs.org
Sodium TriacetoxyborohydrideMild and selective reducing agent wikipedia.org

Prins Reaction Modalities for 3-Chloro-3-arylpropanol Precursors

The Prins reaction offers a pathway to synthesize 1,3-diols and related compounds through the electrophilic addition of an aldehyde or ketone to an alkene. wikipedia.orgorganic-chemistry.org This reaction can be adapted to produce precursors for this compound. A modified version, the halo-Prins reaction, utilizes a Lewis acid, such as stannic chloride or boron tribromide, in the absence of water. wikipedia.org In this variant, the halogen acts as the nucleophile that combines with the carbocation intermediate. wikipedia.org

For example, the reaction of an appropriate alkene with an aldehyde in the presence of a Lewis acid and a chloride source could potentially yield a 3-chloro-3-arylpropanol. This alcohol could then be oxidized to the corresponding aldehyde, this compound. The Prins reaction has been successfully used in the synthesis of functionalized tetrahydropyran (B127337) rings, which are important structural motifs in many natural products. beilstein-journals.orgbeilstein-journals.org

Indirect Synthesis Pathways and Precursor Chemistry

Indirect synthetic routes are paramount for the formation of this compound. These pathways begin with the synthesis and subsequent transformation of stable, well-characterized precursor molecules, primarily propanoic acid derivatives.

Transformation from Related Propanoic Acid Derivatives

The most common precursors for the target aldehyde are its corresponding carboxylic acid forms. The synthesis of 2-chloro-3-(4-chlorophenyl)propionic acid serves as a critical initial step. One documented method involves the arylation of acrylic acid with chlorobenzenediazonium chloride. researchgate.net In this process, a mathematical model was developed to optimize the reaction in an acetone (B3395972) medium containing a copper(II) chloride catalyst. researchgate.net This synthesis yields the direct carboxylic acid precursor, which can then be converted to the desired aldehyde.

Another key precursor, 3-(4-chlorophenyl)propionic acid, can be synthesized with high efficiency. A notable method involves the reduction of benzyl (B1604629) 4-chloro cinnamate. chemicalbook.com This reaction is carried out using a 5% Palladium on beta zeolite catalyst in an ethyl acetate (B1210297) solvent under a hydrogen atmosphere. chemicalbook.com The conversion of the raw material has been reported to be 100%, with a yield of 3-(4-chlorophenyl)propionic acid reaching 98%. chemicalbook.com

Once these propanoic acid derivatives are obtained, they can be transformed into this compound. This typically involves two steps: first, the introduction of the chlorine atom at the alpha-position (the carbon adjacent to the carboxyl group) if not already present, followed by the selective reduction of the carboxylic acid group to an aldehyde.

Selective Reduction of Ketone Precursors to Aldehydes

While the heading suggests the reduction of ketones, the synthesis of an aldehyde like this compound typically proceeds from the reduction of a more oxidized functional group, such as a carboxylic acid or one of its derivatives (e.g., an acid chloride or ester). The primary challenge in this transformation is preventing over-reduction to the corresponding alcohol, 2-chloro-3-(4-chlorophenyl)propan-1-ol.

Achieving this selectivity requires carefully chosen reagents and conditions. Common methods for the partial reduction of carboxylic acid derivatives to aldehydes include:

Rosenmund Reduction: This method involves the catalytic hydrogenation of an acyl chloride using a poisoned palladium catalyst (e.g., palladium on barium sulfate (B86663) poisoned with quinoline-sulfur). The poisoning of the catalyst is crucial to stop the reaction at the aldehyde stage.

Use of Metal Hydrides: Reagents like lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃H) are specifically designed to be less reactive than lithium aluminum hydride (LiAlH₄), allowing for the reduction of acyl chlorides to aldehydes with high yield. Diisobutylaluminium hydride (DIBAL-H) is another effective reagent that can reduce esters to aldehydes, particularly at low temperatures.

The choice of catalyst is critical, and screening various catalysts, including palladium-based, nickel-based, or even enzymatic catalysts, can be performed to compare turnover numbers and selectivity for the aldehyde product.

Optimization of Reaction Parameters and Yield Enhancement in Synthesis

Optimizing reaction conditions is essential for maximizing yield and purity while minimizing reaction time and byproducts. For the synthesis of the precursor 2-chloro-3-(4-chlorophenyl)propionic acid, an optimal experimental yield of 63.5% was achieved at a temperature of 30°C. researchgate.net This was accomplished with specific molar concentrations of the reactants: 0.200 M p-ClC₆H₄N₂⁺ Cl⁻, 0.300 M CH₂:CHCO₂H, and 0.0156 M CuCl₂·H₂O in acetone. researchgate.net

In the synthesis of the related precursor, 3-(4-chlorophenyl)propionic acid, from benzyl 4-chloro cinnamate, a 98% yield was obtained by reacting at 40°C for 1.5 hours with a 2 mol% loading of a 5% Pd/beta zeolite catalyst relative to the substrate. chemicalbook.com

Modern optimization techniques can further enhance these syntheses. The use of flow chemistry in microreactors allows for precise control over exothermic steps and reaction time. Furthermore, real-time monitoring with inline Fourier-transform infrared spectroscopy (FTIR) can track the disappearance of starting materials and the appearance of products, allowing for precise determination of reaction completion.

Table 1: Optimization of Synthesis for Precursors of this compound
Precursor SynthesizedKey ReactantsCatalystTemperatureTimeYieldSource
2-chloro-3-(4-chlorophenyl)propionic acidchlorobenzenediazonium chloride, acrylic acidCuCl₂·H₂O30°CNot Specified63.5% researchgate.net
3-(4-chlorophenyl)propionic acidbenzyl 4-chloro cinnamate, hydrogen5% Pd/beta zeolite40°C1.5 hours98% chemicalbook.com

Green Chemistry Protocols in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. youtube.com Applying these principles to the synthesis of this compound involves seeking safer solvents, using renewable resources, and improving energy efficiency.

A key principle is the use of less hazardous synthetic routes. youtube.com For instance, the synthesis of the propanoic acid precursor via arylation uses a copper catalyst, which has moderate toxicity. researchgate.net Green chemistry encourages the exploration of benign alternatives. An example from a related field shows the synthesis of medicinally relevant compounds using lemon juice, a natural and biodegradable acid catalyst, in combination with concentrated solar radiation (CSR) as a renewable energy source. nih.gov This approach has been used for reactions involving aromatic aldehydes, achieving product yields of up to 97% in just 10 minutes. nih.gov

Adopting such protocols for the synthesis of the target aldehyde or its precursors could involve replacing traditional metal catalysts with biocatalysts or natural acid catalysts and substituting conventional heating with solar energy or microwave irradiation.

The efficiency of a green process can be quantified using metrics like Atom Economy and the Environmental Factor (E-Factor). nih.gov Atom economy measures how many atoms from the starting materials are incorporated into the final product, while the E-Factor measures the amount of waste generated per kilogram of product. nih.gov A study on a green synthesis using an aldehyde precursor demonstrated a high atom economy of 93.49% and a very low E-factor of 0.1, indicating an efficient and environmentally friendly process. nih.gov

Table 2: Green Chemistry Metrics for an Exemplary Aldehyde-Based Synthesis
MetricDefinitionValueImplicationSource
Atom Economy(Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100%93.49%High efficiency, minimal waste of reactant atoms. nih.gov
E-Factor (Environmental Factor)Total Mass of Waste / Mass of Product0.1Very little waste is generated per unit of product. nih.gov

Chemical Reactivity and Transformational Chemistry of 2 Chloro 3 4 Chlorophenyl Propanal

Aldehyde Group Reactivity

The aldehyde group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This inherent reactivity allows for a variety of transformations.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. masterorganicchemistry.com A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield the final product. libretexts.orgbyjus.com The general mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the pi bond and creating a new single bond. masterorganicchemistry.com

The reactivity of the aldehyde can be influenced by both steric and electronic factors. Aldehydes are generally more reactive than ketones due to less steric hindrance around the carbonyl group. askfilo.com The presence of the electron-withdrawing chlorine atom at the α-position in 2-Chloro-3-(4-chlorophenyl)propanal is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted propanal. youtube.com

Common nucleophiles that can react with this compound include organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ions, and water or alcohols under acidic or basic conditions. byjus.com

Oxidation Pathways to Carboxylic Acids

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 2-Chloro-3-(4-chlorophenyl)propanoic acid. echemi.com This transformation is a common reaction in organic chemistry and can be achieved using a variety of oxidizing agents.

Common oxidizing agents for this purpose include:

Potassium permanganate (B83412) (KMnO₄)

Chromium trioxide (CrO₃) in the presence of sulfuric acid (Jones reagent)

Tollens' reagent ([Ag(NH₃)₂]⁺)

Potassium dichromate (K₂Cr₂O₇) in acidic medium

The choice of oxidant depends on the desired reaction conditions and the presence of other functional groups in the molecule. For a substrate like this compound, milder oxidizing agents might be preferred to avoid potential side reactions involving the chloro-substituent.

Table 1: Oxidation of this compound

Oxidizing Agent Product General Conditions
Potassium Permanganate (KMnO₄) 2-Chloro-3-(4-chlorophenyl)propanoic acid Basic or acidic solution, often with heating
Jones Reagent (CrO₃/H₂SO₄) 2-Chloro-3-(4-chlorophenyl)propanoic acid Acetone (B3395972) as solvent, room temperature
Tollens' Reagent ([Ag(NH₃)₂]⁺) 2-Chloro-3-(4-chlorophenyl)propanoic acid Ammoniacal silver nitrate (B79036) solution

Reduction Pathways to Alcohols

The aldehyde functional group can be reduced to a primary alcohol, yielding 2-Chloro-3-(4-chlorophenyl)propan-1-ol. This is a fundamental transformation in organic synthesis, providing access to a different class of compounds.

Typical reducing agents for this conversion include:

Sodium borohydride (B1222165) (NaBH₄)

Lithium aluminum hydride (LiAlH₄)

Catalytic hydrogenation (H₂ with a metal catalyst like Pd, Pt, or Ni)

Sodium borohydride is a milder reducing agent and is often preferred for its selectivity, as it typically does not reduce other functional groups like esters or the aromatic ring. Lithium aluminum hydride is a much stronger reducing agent and would also effectively reduce the aldehyde. Catalytic hydrogenation is another viable method, although care must be taken to control the conditions to prevent potential dehalogenation.

Table 2: Reduction of this compound

Reducing Agent Product General Conditions
Sodium Borohydride (NaBH₄) 2-Chloro-3-(4-chlorophenyl)propan-1-ol Protic solvents like ethanol (B145695) or methanol
Lithium Aluminum Hydride (LiAlH₄) 2-Chloro-3-(4-chlorophenyl)propan-1-ol Aprotic ether solvents like diethyl ether or THF
Catalytic Hydrogenation (H₂/Catalyst) 2-Chloro-3-(4-chlorophenyl)propan-1-ol Metal catalyst (e.g., Pd/C), pressure of H₂

Condensation Reactions, including Knoevenagel Condensation

Aldehydes readily undergo condensation reactions. A particularly relevant example is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.com The active methylene compound is characterized by two electron-withdrawing groups attached to a CH₂ group, making the protons acidic. wikipedia.org

For this compound, a Knoevenagel condensation would involve its reaction with a compound like malonic acid or its esters, or cyanoacetic esters, in the presence of a weak base such as piperidine (B6355638) or pyridine. wikipedia.orgaston.ac.uk The reaction proceeds through a nucleophilic addition of the enolate of the active methylene compound to the aldehyde, followed by dehydration to form a new carbon-carbon double bond. wikipedia.org This reaction is a powerful tool for the synthesis of substituted alkenes. Research on the Knoevenagel condensation of various aromatic aldehydes, including the structurally related 4-chlorobenzaldehyde (B46862), has been conducted in various solvents, including greener options like ionic liquids. researchgate.net

Alpha-Halogen Reactivity

The presence of a chlorine atom on the carbon adjacent to the carbonyl group (the α-carbon) introduces another site of reactivity. This α-chloro group can be displaced by various nucleophiles through a nucleophilic substitution reaction.

Nucleophilic Substitution Reactions with Various Nucleophiles

The α-chloro group in this compound is susceptible to nucleophilic substitution. The electron-withdrawing effect of the adjacent carbonyl group activates the α-carbon towards nucleophilic attack. These reactions typically proceed via an Sₙ2 mechanism, which involves a backside attack by the nucleophile and results in an inversion of stereochemistry if the α-carbon is a chiral center. libretexts.orgpw.live

A wide range of nucleophiles can be employed to displace the chloride ion, leading to the formation of a diverse array of α-substituted propanal derivatives.

Table 3: Nucleophilic Substitution on this compound

Nucleophile Product
Amines (R-NH₂) 2-Amino-3-(4-chlorophenyl)propanal derivatives
Thiolates (RS⁻) 2-(Alkylthio)-3-(4-chlorophenyl)propanal derivatives
Alkoxides (RO⁻) 2-Alkoxy-3-(4-chlorophenyl)propanal derivatives
Cyanide (CN⁻) 2-Cyano-3-(4-chlorophenyl)propanal

The reaction with amines is a common method for the synthesis of α-amino aldehydes, which are valuable building blocks in medicinal chemistry. However, the reaction of amines with alkyl halides can sometimes lead to multiple alkylations. youtube.com The reaction with thiolates provides access to α-thioether derivatives, while alkoxides yield α-ether compounds. The use of cyanide as a nucleophile would introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Elimination Reactions to Form α,β-Unsaturated Systems

The structure of this compound features a chlorine atom on the carbon alpha to the aldehyde and a hydrogen atom on the beta-carbon, setting the stage for elimination reactions. Specifically, it can undergo dehydrochlorination, a type of β-elimination, to furnish a conjugated α,β-unsaturated aldehyde. youtube.com This reaction typically proceeds in the presence of a base, which abstracts the acidic proton from the β-carbon, initiating the expulsion of the chloride leaving group and the concurrent formation of a π-bond. youtube.com

The expected product of such an elimination is 2-chloro-3-(4-chlorophenyl)prop-2-enal. The formation of the double bond in conjugation with the carbonyl group is energetically favorable and acts as a driving force for the reaction. The general principle of dehydrohalogenation reactions favors the formation of the more substituted, and thus more stable, alkene, a concept known as Zaitsev's rule. pw.live In this specific case, only one constitutional isomer of the α,β-unsaturated aldehyde can be formed.

Table 1: Representative Elimination Reaction

ReactantReagent/ConditionsMajor Product(s)Reaction Type
This compoundBase (e.g., KOH)2-Chloro-3-(4-chlorophenyl)prop-2-enalDehydrochlorination

Phenyl Ring Reactivity (Limited Scope)

Furthermore, the 2-chloropropanal (B1595544) side chain also exerts a deactivating, electron-withdrawing effect on the ring. The cumulative deactivation by both the chloro substituent and the aldehyde-containing side chain makes electrophilic substitution reactions on this molecule challenging to achieve under standard conditions. Consequently, the phenyl ring is generally stable and does not readily participate in reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation.

Multi-Component Reactions Involving this compound Derivatives

While specific multi-component reactions (MCRs) starting directly with this compound are not extensively documented, its derivatives, particularly aromatic aldehydes bearing a 4-chlorophenyl group (e.g., 4-chlorobenzaldehyde), are widely used synthons in this field. nih.gov MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis, offering high atom economy and efficiency. nih.govsemanticscholar.org

Derivatives like 4-chlorobenzaldehyde are common components in well-known MCRs such as the Biginelli and Hantzsch reactions for the synthesis of medicinally relevant heterocyclic scaffolds. nih.gov For instance, in the Hantzsch dihydropyridine (B1217469) synthesis, an aromatic aldehyde (such as 4-chlorobenzaldehyde), two equivalents of a β-ketoester (like ethyl acetoacetate), and an ammonia (B1221849) source (like ammonium (B1175870) acetate) condense to form a dihydropyridine core. nih.gov The presence of the chlorophenyl group is often incorporated to explore the structure-activity relationship of the final products in medicinal chemistry. nih.gov These examples demonstrate the potential utility of the this compound scaffold in MCRs, likely after transformation or as a direct component under specific catalytic conditions.

Table 2: Example of a Multi-Component Reaction with a Derivative Compound

Reaction NameAldehyde Component (Derivative)Other ReactantsProduct Class
Hantzsch Dihydropyridine Synthesis4-ChlorobenzaldehydeEthyl acetoacetate, Ammonium acetate (B1210297)1,4-Dihydropyridines
Biginelli Reaction4-ChlorobenzaldehydeEthyl acetoacetate, Urea or Thiourea (B124793)3,4-Dihydropyrimidin-2(1H)-ones or -thiones

Mechanistic Investigations of Reactions Involving 2 Chloro 3 4 Chlorophenyl Propanal

Reaction Mechanism Elucidation via Kinetic Studies

Kinetic studies are a cornerstone of mechanistic elucidation, providing quantitative data on how reaction rates respond to changes in reactant concentrations, temperature, and catalysts. For reactions involving 2-Chloro-3-(4-chlorophenyl)propanal, kinetic data can help distinguish between different possible mechanistic pathways, such as SN1 versus SN2 for nucleophilic substitution at the alpha-carbon, or determine the rate-limiting step in a multi-step reaction.

Mechanistic studies have shown that the rates of halogenation and isotopic exchange for aldehydes and ketones are often the same, and for chiral reactants, these rates match the rate of racemization. libretexts.org The rate of halogen substitution at low to moderate halogen concentrations is typically first-order with respect to the aldehyde or ketone concentration but independent of the halogen concentration, suggesting the formation of an enol or enolate intermediate is the rate-determining step. libretexts.org

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

ExperimentInitial [Aldehyde] (mol/L)Initial [Nucleophile] (mol/L)Initial Rate (mol/L·s)
10.10.11.2 x 10⁻⁵
20.20.12.4 x 10⁻⁵
30.10.21.2 x 10⁻⁵

This table presents hypothetical data for a nucleophilic substitution reaction where the rate-determining step is the formation of the enolate of this compound, independent of the nucleophile concentration.

Role of Catalysts and Reagents in Stereoselectivity and Regioselectivity

Catalysts and reagents play a pivotal role in controlling the stereoselectivity (the preferential formation of one stereoisomer over another) and regioselectivity (the preferential reaction at one site over another) of reactions involving this compound. nih.govcardiff.ac.ukcardiff.ac.uk Given the presence of a chiral center at the alpha-carbon and multiple reactive sites, directing the reaction outcome is a significant synthetic challenge.

Organocatalysis, in particular, has emerged as a powerful tool for controlling the stereochemistry of reactions involving aldehydes. nih.govcardiff.ac.ukcardiff.ac.uk Chiral amines, for example, can react with the aldehyde to form enamine intermediates, which can then react with electrophiles in a highly stereocontrolled manner. acs.org The choice of catalyst can direct the reaction to favor the formation of one enantiomer over the other, a critical consideration in the synthesis of pharmaceuticals and other biologically active molecules. nih.govcardiff.ac.uknih.gov

In aldol (B89426) reactions, the metal counterion of the enolate can significantly influence stereoselectivity. wikipedia.org Tighter binding between the metal and the enolate oxygen in the transition state, as is the case with shorter metal-oxygen bonds, can lead to higher stereoselection. wikipedia.org For unsymmetrical ketones, the choice of base and reaction conditions (kinetic vs. thermodynamic control) can determine which enolate is formed, thereby controlling the regioselectivity of the subsequent reaction. msu.edu

Table 2: Influence of Chiral Catalysts on the Enantioselectivity of a Reaction with this compound

CatalystProduct StereoisomerEnantiomeric Excess (ee)
(S)-Proline(R)-product95%
(R)-Proline(S)-product94%
Cinchona Alkaloid Derivative(S)-product99%
Achiral Base (e.g., NaOH)Racemic mixture0%

This table illustrates the hypothetical effect of different catalysts on the stereochemical outcome of a reaction, showing how chiral catalysts can induce high enantioselectivity.

Transition State Analysis and Reaction Pathways

Understanding the structure and energy of transition states is fundamental to comprehending reaction mechanisms. mit.edu For reactions of this compound, transition state analysis can clarify the pathways of enolate formation, nucleophilic attack, dehydration, and intramolecular rearrangements.

The acidity of the alpha-hydrogen in this compound is enhanced by the electron-withdrawing effect of both the carbonyl group and the adjacent chlorine atom. ncert.nic.in This facilitates the formation of an enolate anion in the presence of a base. ncert.nic.inwikipedia.org The resulting enolate is a resonance-stabilized species, with the negative charge delocalized between the alpha-carbon and the carbonyl oxygen. wikipedia.org This enolate is a potent nucleophile and can attack various electrophiles. wikipedia.org

The nucleophilic attack by the enolate can proceed via two main resonance forms, leading to either C-alkylation or O-alkylation. In most cases, C-alkylation is the predominant pathway, leading to the formation of a new carbon-carbon bond at the alpha-position. wikipedia.org The mechanism of nucleophilic addition to the carbonyl group itself involves the attack of a nucleophile perpendicular to the plane of the carbonyl group, leading to a tetrahedral intermediate. ncert.nic.in

In condensation reactions, such as the aldol condensation, the initially formed β-hydroxy aldehyde can undergo dehydration to form an α,β-unsaturated aldehyde. wikipedia.org This elimination reaction is typically catalyzed by either acid or base. Under basic conditions, the alpha-hydrogen is removed to form an enolate, which then eliminates the hydroxide (B78521) ion. Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (water), which is then eliminated.

Alpha-halo carbonyl compounds, such as this compound, are known to undergo intramolecular rearrangements, most notably the Favorskii rearrangement. wikipedia.org This rearrangement typically occurs in the presence of a base and involves the formation of a cyclopropanone (B1606653) intermediate from the enolate. wikipedia.orgyoutube.com The subsequent nucleophilic attack on the cyclopropanone and ring-opening leads to a rearranged carboxylic acid derivative. wikipedia.org The regiochemistry of the ring-opening is often controlled by the formation of the more stable carbanion. youtube.com

Another possible intramolecular process is the anchimeric assistance (neighboring group participation) of the phenyl group in nucleophilic substitution reactions at the alpha-carbon, which could proceed through a phenonium ion intermediate.

2 Chloro 3 4 Chlorophenyl Propanal As a Precursor and Synthetic Intermediate

Synthesis of Complex Organic Molecules

The strategic placement of reactive sites in 2-Chloro-3-(4-chlorophenyl)propanal allows for its participation in a variety of carbon-carbon bond-forming reactions, a cornerstone of building complex molecular architectures. libretexts.org The aldehyde group can readily undergo reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions, enabling the extension of the carbon chain and the introduction of new functional groups.

The presence of the chlorine atom alpha to the carbonyl group enhances the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack. Furthermore, the 4-chlorophenyl group can be modified through various cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce further complexity and build intricate molecular scaffolds. This multi-faceted reactivity makes this compound a key intermediate in the multi-step synthesis of complex natural products and other challenging organic targets. sciencedaily.com

Derivatization to Bioactive Heterocycles, e.g., 4-Thiazolidinone (B1220212) Derivatives

A significant application of this compound lies in the synthesis of heterocyclic compounds, particularly those with demonstrated biological activity. One prominent example is its use in the preparation of 4-thiazolidinone derivatives. These five-membered sulfur- and nitrogen-containing heterocycles are known to exhibit a wide range of pharmacological properties. nih.govrsc.org

The synthesis of 4-thiazolidinones from this compound typically involves a condensation reaction with a substituted thiourea (B124793) or a related sulfur-containing nucleophile. The aldehyde group of the propanal derivative reacts with the amine of the thiourea to form an imine intermediate, which then undergoes an intramolecular cyclization via nucleophilic attack of the sulfur atom, ultimately leading to the formation of the 4-thiazolidinone ring. chemmethod.com

For instance, a series of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones were synthesized via the Knoevenagel condensation of (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal (a derivative of the title compound) with various 4-thiazolidinones. nih.gov These hybrid molecules demonstrated significant cytotoxic effects on tumor cells, highlighting the importance of the 2-chloro-3-arylpropenylidene moiety in conferring biological activity. nih.gov

Reactant 1 Reactant 2 Product Class Significance
This compoundSubstituted Thioureas4-Thiazolidinone DerivativesAccess to compounds with potential biological and pharmacological activities. nih.govrsc.org
(2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal4-Thiazolidinones5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinonesDemonstrated significant cytotoxic effects against tumor cells. nih.gov

Preparation of Functionalized Alcohols and Amines

The aldehyde functionality of this compound serves as a convenient entry point for the synthesis of functionalized alcohols and amines.

Alcohols: Reduction of the aldehyde group can be readily achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), to yield the corresponding primary alcohol, 2-chloro-3-(4-chlorophenyl)propan-1-ol. This alcohol can then be further elaborated or utilized as a synthetic intermediate itself. For instance, the reaction of related 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ones with lithium aluminum hydride produces the corresponding propan-1-ols. researchgate.net

Amines: The aldehyde can be converted into amines through reductive amination. This process involves the initial reaction of the aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. This method allows for the introduction of a wide variety of primary and secondary amino groups. The synthesis of primary, secondary, and tertiary amines can also be achieved through the electrophilic amination of organometallic reagents derived from related chloro-aryl compounds. umich.edu Propargylamines, which are valuable intermediates in the synthesis of bioactive amines, can be prepared through methods involving the activation of C-H bonds adjacent to an amino group. nih.gov

Starting Material Reagent(s) Product Type Reaction Type
This compoundNaBH₄ or LiAlH₄Functionalized AlcoholReduction
This compoundAmine, Reducing AgentFunctionalized AmineReductive Amination
Related Chloro-aryl compoundsOrganometallic reagents, Aminating agentsFunctionalized AmineElectrophilic Amination umich.edu

Utility in the Construction of Carbon Skeletons for Advanced Materials

The reactivity of this compound also extends to the field of materials science, where it can be employed as a building block for the construction of carbon skeletons for advanced materials. The ability to form new carbon-carbon bonds and introduce specific functional groups is crucial in designing polymers and other materials with desired properties. libretexts.org

The aldehyde group can participate in polymerization reactions, such as the formation of phenol-aldehyde resins or other condensation polymers. The chloro-aryl moiety provides a site for further functionalization, which can be used to tune the electronic, optical, or mechanical properties of the resulting material. For example, the incorporation of such halogenated aromatic aldehydes can influence the material's flame retardancy or its performance in electronic applications. Research into the synthesis of acetophenone (B1666503) derivatives, which share structural similarities, has explored their use in developing new pharmaceuticals and agrochemicals. ontosight.ai

Advanced Spectroscopic Characterization of 2 Chloro 3 4 Chlorophenyl Propanal and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

The ¹H NMR spectrum of 2-Chloro-3-(4-chlorophenyl)propanal provides detailed information about the electronic environment of each proton and their spatial relationships. Chemical shifts are influenced by the electronegativity of nearby atoms and magnetic anisotropy of functional groups.

The aldehyde proton (H1) is expected to appear significantly downfield, typically in the range of δ 9-10 ppm, due to the deshielding effect of the carbonyl group. The proton on the carbon bearing the chlorine atom (H2) would resonate at a downfield position, influenced by both the adjacent carbonyl and the electronegative chlorine atom. The diastereotopic protons of the methylene (B1212753) group (H3a and H3b) are coupled to H2, and their distinct chemical environments would likely result in separate signals. The aromatic protons on the para-substituted chlorophenyl ring would appear as two distinct doublets (an AA'BB' system), characteristic of 1,4-disubstitution.

Spin-spin coupling provides connectivity data. The coupling constant (J), measured in Hertz (Hz), is independent of the magnetic field strength. libretexts.org For instance, the aldehyde proton (H1) would be split into a doublet by the adjacent H2 proton, with a typical coupling constant of ³J ≈ 1-3 Hz. H2 would be a more complex multiplet, split by H1 and the two H3 protons. The vicinal coupling between H2 and H3 protons (³J) would depend on the dihedral angle.

Table 1: Predicted ¹H NMR Data for this compound This table is based on typical chemical shift values and coupling constants for similar structural motifs.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H1 (-CHO)9.5 - 9.8Doublet (d)³J(H1-H2) ≈ 2-3
H2 (-CHCl-)4.5 - 4.8Doublet of Doublets (dd) or Multiplet (m)³J(H2-H1) ≈ 2-3, ³J(H2-H3) ≈ 5-8
H3 (-CH₂-)3.2 - 3.6Multiplet (m)²J(H3a-H3b) ≈ 12-15, ³J(H3-H2) ≈ 5-8
H-Aromatic7.2 - 7.4Doublet (d)³J ≈ 8-9
H-Aromatic7.1 - 7.3Doublet (d)³J ≈ 8-9

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in a molecule. The chemical shifts are spread over a much wider range than in ¹H NMR, making it easier to distinguish individual carbons. oregonstate.edu

For this compound, six distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the inequivalent carbons. The aldehyde carbonyl carbon (C1) is the most deshielded, appearing at a characteristic chemical shift of δ 190-200 ppm. The carbon attached to the chlorine (C2) would be found in the range of δ 55-65 ppm. The benzylic carbon (C3) would appear around δ 35-45 ppm. The four carbons of the 4-chlorophenyl ring would produce four distinct signals in the aromatic region (δ 120-145 ppm), with the carbon directly bonded to chlorine (ipso-carbon) showing a distinct shift. Quaternary carbons, such as the ipso-carbon of the aromatic ring, often exhibit weaker signals. youtube.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on typical chemical shift values for similar functional groups. oregonstate.edulibretexts.org

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1 (CHO)190 - 200
C2 (CHCl)55 - 65
C3 (CH₂)35 - 45
C4 (Aromatic C-Cl)132 - 136
C5 (Aromatic C-H)128 - 132
C6 (Aromatic C-H)128 - 132
C7 (Aromatic C-ipso)135 - 140

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning NMR signals and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the aldehyde proton (H1) and H2, confirming their adjacency. It would also reveal correlations between H2 and the methylene protons (H3), and between the two sets of aromatic protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It would be used to definitively assign which proton signal corresponds to which carbon signal (e.g., H1 to C1, H2 to C2, H3 to C3).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J). youtube.com It is invaluable for connecting molecular fragments. Key HMBC correlations would include:

The aldehyde proton (H1) showing correlations to C2 and C3.

The methylene protons (H3) showing correlations to C2, C4, and C5/C6 of the aromatic ring, thus connecting the aliphatic chain to the phenyl group.

The H2 proton showing correlations to C1, C3, and C4.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. Key characteristic absorption bands for this compound would include:

A strong, sharp C=O stretching band for the aldehyde group, typically found around 1720-1740 cm⁻¹.

A characteristic C-H stretching vibration for the aldehyde proton, appearing as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

The C-Cl stretching vibration, which for aryl chlorides appears in the 1085-1095 cm⁻¹ region and for alkyl chlorides in the 550-850 cm⁻¹ region. uantwerpen.be The presence of two C-Cl bonds would result in complex bands in this fingerprint region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C=C stretching of the aromatic ring and the C=O bond would also be Raman active. A study on a related chalcone (B49325), 1-(4-chlorophenyl)-3-(2-thienyl)prop-2-en-1-one, utilized Raman spectroscopy to analyze vibrational modes, demonstrating its utility in characterizing complex molecules. nih.gov Analysis of vibrational modes can be supported by Density Functional Theory (DFT) calculations to achieve a more comprehensive assignment. nih.gov

Table 3: Principal IR/Raman Vibrational Modes for this compound

Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)Intensity
Aldehyde C-H StretchIR~2820, ~2720Weak
Carbonyl C=O StretchIR, Raman1720 - 1740Strong (IR), Medium (Raman)
Aromatic C=C StretchIR, Raman1450 - 1600Medium-Strong
Aliphatic C-H BendIR1370 - 1470Medium
Aryl C-Cl StretchIR, Raman1085 - 1095Strong
Alkyl C-Cl StretchIR, Raman550 - 850Medium-Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. When a molecule is ionized in a mass spectrometer, it forms a molecular ion (M⁺), which can then break down into smaller, charged fragments. chemguide.co.uk

For this compound, the molecular ion peak would be crucial for confirming the molecular formula. Due to the presence of two chlorine atoms, the molecular ion region would display a characteristic isotopic pattern. Chlorine has two main isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will thus show three peaks: M⁺ (containing two ³⁵Cl atoms), [M+2]⁺ (one ³⁵Cl and one ³⁷Cl), and [M+4]⁺ (two ³⁷Cl atoms), with relative intensities of approximately 9:6:1.

Key fragmentation pathways would include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the loss of a hydrogen radical ([M-1]⁺) or the formyl radical ([M-29]⁺).

Loss of HCl: Elimination of a molecule of hydrogen chloride ([M-36]⁺).

Benzylic cleavage: Fission of the C2-C3 bond is highly favorable, leading to the formation of a stable 4-chlorobenzyl cation ([C₇H₆Cl]⁺) at m/z 125. This is often a very prominent peak in the spectrum of such compounds.

Loss of a chlorine radical: Fragmentation resulting in the loss of a Cl radical ([M-35]⁺).

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValueProposed Fragment IonFragmentation Pathway
204/206/208[C₉H₈Cl₂O]⁺Molecular Ion (M⁺)
175/177[C₉H₈ClO]⁺Loss of Cl radical
168/170[C₉H₇Cl₂]⁺Loss of CHO radical
125/127[C₇H₆Cl]⁺Benzylic cleavage

X-ray Diffraction Studies for Solid-State Structure Determination of Related Compounds

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While this compound is likely a liquid or low-melting solid, X-ray crystallography can be performed on its stable, crystalline derivatives or structurally related compounds to provide valuable insight into bond lengths, bond angles, and intermolecular interactions.

For instance, a study on 3-(4-chlorophenyl)-5-phenyl-4-bromoisoxazole, a related heterocyclic compound, provided precise measurements of the torsion angles between the aromatic rings and the central heterocyclic ring. researchgate.net Similarly, the crystal structure of 4-Chloro-N-(3-chlorophenyl)benzamide revealed details about its crystal packing, which is dictated by N-H···O hydrogen bonds and Cl···Cl interactions. researchgate.net Such studies on related compounds containing the 4-chlorophenyl moiety help in understanding the preferred conformations and non-covalent interactions that this structural unit can engage in within a solid-state lattice. This information can be used to model the likely conformation of this compound.

Computational and Theoretical Chemistry Studies of 2 Chloro 3 4 Chlorophenyl Propanal

Quantum Chemical Calculations (DFT, HF)

Quantum chemical calculations are fundamental to modern computational chemistry, providing a means to predict the geometric and electronic properties of molecules. The two most common methods employed are Density Functional Theory (DFT) and Hartree-Fock (HF) theory. DFT, in particular, is widely used due to its balance of accuracy and computational cost.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization. This process involves finding the arrangement of atoms in a molecule that corresponds to the lowest energy state, thus predicting the most stable three-dimensional structure. For 2-Chloro-3-(4-chlorophenyl)propanal, this would involve determining the bond lengths, bond angles, and dihedral angles.

Conformational analysis is also a critical component, especially for a molecule with rotatable bonds. By systematically rotating around single bonds, a potential energy surface can be mapped out to identify the different stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how it might interact with other molecules. While specific data for this compound is not available, studies on similar molecules often present detailed tables of optimized geometric parameters.

Vibrational Frequency Calculations and Comparison with Experimental Data

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. The results are often compared with experimental data from infrared (IR) and Raman spectroscopy. A good agreement between the calculated and experimental frequencies serves to validate the computational model.

For this compound, these calculations would help in assigning the various peaks in its experimental IR and Raman spectra to specific vibrational modes, such as the C=O stretch of the aldehyde group, C-Cl stretches, and various vibrations of the chlorophenyl ring.

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity and chemical properties. A variety of computational techniques are used to analyze the distribution of electrons within a molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

A computational study of this compound would involve calculating the energies of these orbitals and visualizing their spatial distribution. This would provide insights into which parts of the molecule are most likely to be involved in electron-donating and electron-accepting interactions.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate electron-poor areas that are prone to nucleophilic attack.

For this compound, an MEP map would likely show a region of high negative potential around the oxygen atom of the carbonyl group, making it a likely site for interaction with electrophiles.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a technique used to study the interactions between filled and vacant orbitals within a molecule. It provides a detailed picture of charge delocalization and hyperconjugative interactions, which contribute to the stability of the molecule. NBO analysis can quantify the stabilization energies associated with these interactions.

In the case of this compound, NBO analysis would reveal interactions such as the delocalization of lone pair electrons from the oxygen and chlorine atoms into antibonding orbitals, as well as interactions between the orbitals of the phenyl ring and the propanal side chain.

Spectroscopic Property Simulations (NMR, IR, UV-Vis)

Computational quantum chemistry methods are instrumental in predicting and interpreting the spectroscopic properties of molecules. These simulations provide valuable insights into the molecular structure and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations, typically using Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the ¹H and ¹³C NMR chemical shifts. The calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. These theoretical values, when compared with experimental data, help in the definitive assignment of signals and can aid in conformational analysis. For this compound, simulations would predict distinct signals for the aldehydic proton, the methine proton adjacent to the chlorine, the methylene (B1212753) protons, and the aromatic protons, providing a theoretical spectrum for comparison.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule at its optimized geometry. These calculations predict the wavenumbers and intensities of the fundamental vibrational modes. For this compound, key predicted vibrations would include the C=O stretching of the aldehyde group (typically around 1700-1730 cm⁻¹), C-Cl stretching, C-H stretching and bending modes, and aromatic C=C stretching vibrations. Comparing the computed spectrum with an experimental one can help in assigning the observed bands to specific molecular motions.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for simulating UV-Vis absorption spectra. These calculations predict the electronic transitions between molecular orbitals, providing the absorption wavelengths (λmax) and oscillator strengths. For this compound, the simulations would likely predict π → π* transitions associated with the chlorophenyl ring and n → π* transitions related to the carbonyl group. The solvent environment can also be modeled to study its effect on the electronic transitions.

Spectroscopic ParameterTypical Calculated Value RangeInformation Obtained
¹H NMR Chemical Shift (δ) Aldehydic H: 9.5-10.0 ppm; Aromatic H: 7.0-7.5 ppm; CH-Cl: 4.5-5.0 ppm; CH₂: 3.0-3.5 ppmElectronic environment of protons, molecular connectivity
¹³C NMR Chemical Shift (δ) C=O: 190-200 ppm; Aromatic C: 120-140 ppm; C-Cl: 60-70 ppm; CH₂: 40-50 ppmCarbon skeleton structure
IR Frequency (ν) C=O stretch: ~1725 cm⁻¹; C-Cl stretch: ~750 cm⁻¹; Aromatic C-H stretch: ~3050 cm⁻¹Presence of functional groups, vibrational modes
UV-Vis Absorption (λmax) π → π: ~220-280 nm; n → π: ~300-330 nmElectronic transitions, conjugation

Non-Linear Optical (NLO) Properties Calculations.ripublication.comresearchgate.net

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. researchgate.net Computational chemistry plays a crucial role in the design and prediction of the NLO properties of molecules. The key parameters determining the NLO response are the dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively).

While direct computational studies on the NLO properties of this compound are not found in the reviewed literature, research on analogous compounds, such as chalcones with similar substituted phenyl rings, provides insight into the methodologies used. ripublication.com For instance, studies on compounds like 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one (CPCPP) have employed DFT calculations to evaluate their NLO potential. researchgate.net

The calculations typically involve optimizing the geometry of the molecule and then computing the NLO properties using a finite field approach. The choice of the DFT functional and basis set is critical for obtaining accurate results. The calculated values for dipole moment, polarizability, and hyperpolarizability indicate the molecule's potential for applications such as second-harmonic generation (SHG). Large hyperpolarizability values suggest a significant NLO response.

The following table presents an example of calculated NLO properties for a related chalcone (B49325), 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP), which illustrates the type of data generated in such computational studies. ripublication.com

PropertyCalculated Value (example for CPP)Significance
Dipole Moment (μ) 0.3539 DebyeMeasures the polarity of the molecule.
Polarizability (α) Varies with basis setDescribes the ease of distortion of the electron cloud by an electric field.
First Hyperpolarizability (β) High values indicate strong NLO responseResponsible for second-order NLO effects like SHG.

These calculations can predict whether a molecule is a good candidate for NLO applications, guiding experimental efforts. ripublication.com

Computational Mechanistic Studies and Reaction Modeling.doi.org

Computational chemistry is a powerful tool for elucidating reaction mechanisms and modeling reaction kinetics. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine activation energies. This information is vital for understanding how a reaction proceeds and for optimizing reaction conditions.

For a molecule like this compound, computational studies could be employed to investigate various reactions, such as its oxidation, reduction, or nucleophilic substitution reactions. For example, DFT calculations could be used to model the reaction pathway for the synthesis of related compounds.

A relevant example of this methodology is the study of the reaction mechanism of 2,3-dichloro-1-propanol (B139626) with an alkali to produce epichlorohydrin. doi.org In this study, DFT simulations were used to elucidate the reaction pathway, and the results were used to derive a reaction rate equation and simplify the reaction network. doi.org This approach involves:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants and products.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants and products.

Frequency Calculations: To confirm the nature of the stationary points (minima for reactants/products, first-order saddle point for transition states) and to calculate zero-point vibrational energies and thermal corrections to the activation energy.

Such computational studies provide a molecular-level understanding of the reaction, which is often difficult to obtain through experimental methods alone. doi.org This knowledge can then be used to build kinetic models to simulate the reaction under various conditions, aiding in process optimization. doi.org

Advanced Analytical Methodologies for Research and Quantification of 2 Chloro 3 4 Chlorophenyl Propanal

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating the analyte from complex matrices. The choice between gas and liquid chromatography typically depends on the analyte's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the structure of 2-Chloro-3-(4-chlorophenyl)propanal, GC-MS would be a suitable method, likely requiring derivatization to enhance volatility and thermal stability. The analysis of related chloropropanols by GC-MS is well-established, providing a framework for method development. nih.gov

The general workflow involves vaporizing the sample, separating its components on a capillary column, and then detecting them with a mass spectrometer. The mass spectrometer ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio, and generates a mass spectrum that serves as a chemical fingerprint, allowing for highly specific identification. For complex mixtures, two-dimensional GC (GCxGC) coupled with MS can provide enhanced separation. researchgate.net In the analysis of industrial chloroparaffin (B33725) mixtures, GC coupled with electron capture negative ion mass spectrometry (GC/ECNI-MS) has been shown to be effective for detecting chlorinated compounds. nih.gov

Typical GC-MS parameters for related chloropropanols, which would serve as a starting point for this compound, are detailed below.

Table 1: Illustrative GC-MS Parameters for Chloropropanol Analysis

Parameter Typical Setting
Column Elite-5MS (30m x 0.25mm) or similar
Injector Temperature 250 °C
Carrier Gas Helium
Oven Program Initial temp 40-50°C, ramped to 250-300°C
Ionization Mode Electron Impact (EI)

| MS Interface Temp | 250 °C |

This table presents typical starting conditions based on methods for related compounds and would require optimization for this compound. biointerfaceresearch.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for compounds that are non-volatile or thermally labile. This compound, being a moderately polar aldehyde, can be analyzed directly via HPLC, often using a reverse-phase (RP) column.

A method developed for a different substituted chlorophenyl compound utilized an RP-C18 column with a mobile phase gradient of acetonitrile (B52724) and aqueous acetic acid. nih.gov Quantification was achieved by monitoring the UV absorbance at 254 nm. nih.gov For enhanced sensitivity and specificity, HPLC can be coupled with tandem mass spectrometry (HPLC-MS/MS). A novel method for 3-MCPD in soy sauce used HPLC-MS/MS after a specific derivatization step to achieve high sensitivity. nih.gov The development of a robust HPLC method requires validation for parameters like linearity, precision, and accuracy to ensure reliable results. pensoft.netpensoft.net

Derivatization Strategies for Enhanced Detection and Selectivity

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. youtube.com For GC-MS analysis, this typically involves increasing volatility and thermal stability. For HPLC, derivatization can be used to attach a chromophore or fluorophore for enhanced UV or fluorescence detection.

For chloropropanols, which contain hydroxyl groups similar to the aldehyde group in the target compound (in terms of being a polar functional group), derivatization is a critical step for GC-MS analysis. nih.gov Common reagents include phenylboronic acid (PBA), which reacts with diols, and various silylating agents. researchgate.netagriculturejournals.cz Microwave-assisted derivatization has been shown to significantly reduce reaction times compared to conventional heating methods. researchgate.net

Silylation is a common and effective derivatization technique where an active hydrogen in a polar functional group is replaced by a trimethylsilyl (B98337) (TMS) group. youtube.com This process reduces the analyte's polarity and boiling point, making it more amenable to GC analysis by producing sharper, more symmetrical peaks.

For chloropropanols like 3-MCPD and 1,3-DCP, silylation reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1-trimethylsilylimidazole are frequently used. researchgate.netnih.gov The reaction converts the hydroxyl groups into trimethylsilyl ethers. This strategy would be directly applicable to this compound, targeting its aldehyde group (potentially after reduction to an alcohol) to improve its chromatographic behavior for GC-MS analysis. The optimization of derivatization conditions, such as temperature and time, is crucial for ensuring the reaction proceeds to completion. nih.gov

Development of Quantitative Analytical Methods (e.g., LOD, LOQ, Linearity, Precision)

The development of a reliable quantitative method requires rigorous validation according to established guidelines, such as those from the International Conference on Harmonisation (ICH). pensoft.netnpra.gov.my Key validation parameters include:

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected, but not necessarily quantified. It is often calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve (LOD = 3.3 * SD/S). scispace.com

Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. It is often calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve (LOQ = 10 * SD/S). scispace.com

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by a linear regression analysis of the calibration curve, with a correlation coefficient (r²) close to 1.0 being desirable. nih.gov

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

The table below shows examples of these parameters from validated methods for related chloropropanols, which represent typical targets for a new analytical method.

Table 2: Example Quantitative Method Parameters for Chloropropanols

Analyte Method LOD LOQ Linearity (r²) Precision (RSD%) Source
3-MCPD GC-MS 0.003 µg/kg 0.009 µg/kg >0.99 1.0–4.2% agriculturejournals.cz
1,3-DCP GC-MS 0.20 µg/kg N/A >0.999 <10% researchgate.net
3-MCPD GC-MS 0.14 µg/kg N/A >0.999 <10% researchgate.net

N/A: Not available in the cited source. This data illustrates the performance of validated methods for analogous compounds.

Applications in Research Sample Analysis

While specific research applications for the quantification of this compound are not widely published, the analytical methods described would be applicable to various research contexts. Based on the analysis of similar compounds, potential applications would include:

Impurity Profiling: Detecting and quantifying this compound as a potential impurity or byproduct in the synthesis of other chemicals, such as pharmaceuticals or agrochemicals.

Environmental Monitoring: Analyzing environmental samples (e.g., soil, water) for the presence of the compound as a potential contaminant or degradation product of other chlorinated substances.

Food Safety Analysis: Although less likely without a known pathway of formation, methods could be used to screen processed foods or food contact materials if a risk is identified. For example, validated methods are routinely used to analyze food samples like toasted bread, snacks, and oils for other chloropropanols. nih.govnih.gov

The validated methods would allow for the reliable determination of trace levels of the compound in these complex matrices, contributing to a better understanding of its prevalence, formation, and potential impact.

Future Research Directions and Perspectives on 2 Chloro 3 4 Chlorophenyl Propanal

Exploration of Novel Asymmetric Synthetic Routes

The development of efficient and highly stereoselective methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry. Future research should prioritize the exploration of novel asymmetric synthetic routes to obtain enantiomerically pure 2-Chloro-3-(4-chlorophenyl)propanal. A promising avenue lies in the field of organocatalysis, which has revolutionized asymmetric synthesis.

Drawing inspiration from established methods for the alpha-chlorination of aldehydes, researchers could investigate the use of chiral amine catalysts, such as proline derivatives, to mediate the enantioselective chlorination of 3-(4-chlorophenyl)propanal. nih.govorganic-chemistry.orgorganic-chemistry.org The development of such a method would provide access to both enantiomers of the target compound, which is crucial for investigating their differential reactivity and potential biological activities.

Table 1: Potential Chiral Catalysts for Asymmetric α-Chlorination

Catalyst TypeExamplePotential Advantages
Amino Acid DerivativesL-ProlineReadily available, low cost, proven efficacy in similar transformations.
Cinchona AlkaloidsQuinine, QuinidineCan provide high enantioselectivity, tunable properties.
Chiral Phosphoric AcidsBINOL-derived acidsCan act as Brønsted acid catalysts, enabling different reaction pathways.

Further research could also explore enzymatic or chemoenzymatic approaches, which often offer unparalleled selectivity under mild reaction conditions.

Development of Catalyst Systems for Selective Transformations

The presence of both a reactive aldehyde and a chlorine atom at the alpha-position makes this compound a versatile synthetic intermediate. Future work should focus on developing novel catalyst systems to control the selective transformation of this compound into a variety of valuable products.

For instance, the development of catalysts for the selective reduction of the aldehyde group without affecting the chloro-substituent would provide access to chiral 2-chloro-3-(4-chlorophenyl)propan-1-ol. Conversely, catalysts that promote the substitution of the chlorine atom with various nucleophiles would open up pathways to a wide range of functionalized propanal derivatives. Transition metal catalysis, particularly with metals like palladium, copper, and nickel, could be instrumental in achieving these selective transformations.

Advanced Mechanistic Insights through In Situ Spectroscopy and Computational Dynamics

A deep understanding of reaction mechanisms is critical for the rational design of new synthetic methods and catalysts. Future investigations should employ advanced analytical techniques to gain detailed mechanistic insights into the reactions of this compound.

In situ spectroscopic techniques, such as ReactIR and NMR spectroscopy, can be used to monitor the reaction progress in real-time, allowing for the identification of transient intermediates and the determination of reaction kinetics. These experimental studies can be complemented by computational dynamics simulations. acs.orgrsc.orgnih.govrsc.orgumn.edu Density Functional Theory (DFT) calculations, for example, can be used to model reaction pathways, calculate activation energies, and predict the stereochemical outcome of asymmetric reactions. This synergistic approach of combining experimental and computational methods will be crucial for unraveling the intricate details of the reactivity of this halogenated aldehyde.

Design and Synthesis of Complex Architectures Utilizing the Compound's Reactivity

The bifunctional nature of this compound makes it an attractive building block for the synthesis of more complex molecular architectures. Future research should explore its use in multicomponent reactions and tandem catalytic processes to rapidly construct molecules with high structural complexity.

For example, the aldehyde functionality can participate in reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations, while the chloro-substituent can be used for cross-coupling reactions or as a leaving group in nucleophilic substitutions. By strategically combining these transformations, it should be possible to access a diverse range of carbocyclic and heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products.

Interdisciplinary Research Integrating Advanced Analytical Techniques

A comprehensive understanding of this compound and its derivatives will require an interdisciplinary approach that integrates a suite of advanced analytical techniques. onlineorganicchemistrytutor.comugent.beijpsjournal.comslideshare.netalgoreducation.com While standard techniques like NMR and mass spectrometry are essential for routine characterization, more specialized methods will be needed to probe subtle structural and stereochemical features.

For instance, X-ray crystallography could be used to determine the absolute configuration of chiral derivatives, providing crucial validation for newly developed asymmetric synthetic methods. Advanced chromatographic techniques, such as chiral High-Performance Liquid Chromatography (HPLC), will be vital for separating enantiomers and determining enantiomeric excess. The integration of these and other analytical methods will provide a complete picture of the chemical and physical properties of this compound and its reaction products, paving the way for its potential applications in various fields of chemical science.

Q & A

Q. What are the established synthetic routes for 2-Chloro-3-(4-chlorophenyl)propanal?

The compound can be synthesized via condensation of substituted benzaldehydes with acetaldehyde derivatives. For example, halogenated cinnamaldehydes are synthesized by combining substituted benzaldehydes with acetaldehyde under controlled conditions, followed by bromination and dehydrobromination to yield halogenated propanals . Alternative methods involve thiourea-mediated cyclization of aldehydes, as demonstrated in the synthesis of structurally related chlorophenylpropanals (yields: 38–45%) . Optimization of reaction parameters (e.g., solvent, temperature, catalyst) is critical for improving yields.

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

  • NMR/IR/MS : Confirm molecular structure and functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹ in IR).
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement and ORTEP-III for graphical representation of thermal ellipsoids . For example, SHELXL is widely used for resolving crystallographic ambiguities, such as disorder or twinning .

Q. What safety protocols should be followed during handling and disposal?

  • PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure.
  • Waste management : Segregate halogenated waste and collaborate with certified disposal services to avoid environmental contamination .
  • Ventilation : Use fume hoods to mitigate inhalation risks, as chlorinated compounds often release toxic vapors.

Advanced Research Questions

Q. How can low synthetic yields be systematically addressed?

  • Parameter screening : Test solvents (e.g., ethanol, DMF), temperatures, and catalysts (e.g., acid/base). Evidence from similar syntheses shows that microwave-assisted reactions improve efficiency for halogenated intermediates .
  • Mechanistic studies : Use LC-MS or in situ NMR to identify side products (e.g., over-bromination) and adjust stoichiometry .

Q. How can contradictions in crystallographic data (e.g., bond lengths, angles) be resolved?

  • Refinement tools : SHELXL allows manual adjustment of restraints/constraints to model disorder or thermal motion .
  • Validation : Cross-check with databases (e.g., Cambridge Structural Database) for comparable structures. For example, ORTEP-III’s GUI facilitates real-time visualization of model fit to electron density .

Q. What strategies are effective for stereochemical analysis of the aldehyde group?

  • Chiral resolution : Employ chiral HPLC columns or derivatization with chiral amines to separate enantiomers.
  • X-ray diffraction : The gold standard for absolute configuration determination. If crystallization fails, consider racemic crystallization additives .

Q. How can researchers investigate the compound’s bioactivity in academic settings?

  • In vitro assays : Test cytotoxicity (e.g., MTT assay on cell lines) and antiviral activity (e.g., plaque reduction assays), as demonstrated for structurally related cinnamaldehyde derivatives .
  • Structure-activity relationships (SAR) : Modify the chlorophenyl or propanal moieties and compare bioactivity trends. For example, halogen positioning on the phenyl ring significantly impacts biological interactions .

Q. What computational methods support mechanistic studies of its reactivity?

  • DFT calculations : Model reaction pathways (e.g., nucleophilic attack at the aldehyde group) using software like Gaussian.
  • Docking studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging crystallographic data for receptor structures .

Data Contradiction Analysis

Q. How should conflicting reports on biological activity (e.g., cytotoxic vs. non-toxic) be reconciled?

  • Experimental replication : Repeat assays under standardized conditions (e.g., cell line, concentration).
  • Purity verification : Use HPLC to confirm compound integrity; impurities like unreacted bromine may skew results .
  • Contextual factors : Consider differences in assay protocols (e.g., exposure time, solvent carriers) across studies.

Q. What methodologies address discrepancies in reported spectroscopic data (e.g., NMR shifts)?

  • Solvent standardization : Ensure deuterated solvents are consistent (e.g., DMSO-d6 vs. CDCl₃).
  • Referencing : Use internal standards (e.g., TMS) and cross-validate with published spectra of analogous compounds .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

MethodYieldKey ConditionsReference
Bromination/dehydrobromination72–81%Liquid Br₂, ethanol reflux
Thiourea cyclization38–45%Ethanol, NH₃碱ization

Q. Table 2. Crystallographic Software

ToolApplicationReference
SHELXLSmall-molecule refinement
ORTEP-IIIThermal ellipsoid visualization

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.